Product packaging for Di-tert-butyldecasulfane(Cat. No.:CAS No. 7390-75-2)

Di-tert-butyldecasulfane

Cat. No.: B13788740
CAS No.: 7390-75-2
M. Wt: 434.9 g/mol
InChI Key: CFVSBRWJQMFJAO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organopolysulfane Synthesis

The synthesis of organic polysulfanes, compounds with the general formula R-Sn-R' where n > 2, has been a subject of chemical exploration for over a century. mundialsiglo21.comchemeo.com Early methods often resulted in mixtures of polysulfanes with varying sulfur chain lengths, making the isolation of specific, high-order compounds like decasulfane a significant challenge. researchgate.net Initial synthetic strategies, dating back to the mid-20th century, included the reaction of mercaptans with sulfur chlorides (SCl2 or S2Cl2). chemeo.com

Over the decades, synthetic methodologies have evolved to offer greater selectivity. chemeo.com These include the reaction of organic halides with polysulfide anions and the use of various sulfur-transfer agents. researchgate.net Despite these advancements, the selective synthesis of long-chain polysulfanes (n > 8) remains a complex task, often hampered by the tendency of sulfur chains to undergo disproportionation and rearrangement. mundialsiglo21.com The synthesis of di-tert-butyl polysulfides with a range of sulfur chain lengths from three to nine has been reported, highlighting the feasibility of creating such long chains, although the isolation of pure Di-tert-butyldecasulfane is not explicitly detailed in this context. researchgate.net

Significance of Steric Hindrance in Higher Polysulfane Structures

The stability and structure of long-chain polysulfanes are profoundly influenced by the nature of the organic substituents. The tert-butyl groups in this compound are a prime example of how steric hindrance plays a crucial role in the chemistry of these molecules. mdpi.com Bulky terminal groups, like the tert-butyl group, can kinetically stabilize the long sulfur chain by sterically shielding it from external reagents and preventing intermolecular reactions that could lead to decomposition or rearrangement. mdpi.com

This steric protection is essential for the isolation and characterization of higher polysulfanes. The voluminous nature of the tert-butyl groups restricts the conformational freedom of the S10 chain, influencing its preferred geometry. In cyclohexane (B81311) systems, the tert-butyl group has a high A-value (a measure of steric bulk), indicating a strong preference for the equatorial position to minimize steric strain. masterorganicchemistry.comwikipedia.org This principle of minimizing steric interactions is fundamental to understanding the three-dimensional structure of this compound.

Interdisciplinary Research Landscape of Decasulfane Derivatives

While specific research on this compound is limited, the broader class of long-chain organopolysulfanes is relevant to several interdisciplinary fields. In materials science, sulfur chains are of interest for the development of high-capacity cathodes for lithium-sulfur (Li-S) batteries. researchgate.net The long sulfur chains can theoretically store a large amount of charge, although their dissolution into the electrolyte remains a challenge. researchgate.net

In biology and medicine, organic polysulfanes are recognized as donors of hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule with various physiological roles. kiku.dk Longer polysulfane chains can release H2S under specific biological conditions. kiku.dk Furthermore, polysulfanes are investigated in the context of food chemistry and enology, where they can contribute to the flavor and aroma profiles of certain foods and beverages like wine. mdpi.comorgsyn.org

Theoretical Frameworks in Sulfur Chain Chemistry

The behavior of sulfur chains is a subject of theoretical and computational chemistry. Quantum chemistry simulations, such as those using density functional theory (DFT), are employed to understand the electronic structure, bonding, and reactivity of polysulfanes. chemnet.com These theoretical models help to predict the stability of different chain lengths and the forces involved in bond rupture. chemnet.com

Theoretical studies have shown that the photoexcitation of sulfur rings, like S8, can lead to ring-opening and the formation of chain structures. chemtik.comorgsyn.org This provides a basis for understanding the fundamental processes that could lead to the formation of long polysulfane chains. Computational models are also crucial for interpreting experimental data and predicting the properties of novel sulfur compounds like this compound.

Data for this compound

PropertyValue
Molecular Formula C8H18S10
Molecular Weight 434.88 g/mol
CAS Number 7390-75-2
Predicted Density 1.447 g/cm³
Predicted Boiling Point 542°C at 760 mmHg
Predicted Refractive Index 1.722
Predicted Flash Point 288.5°C

Note: The physical properties listed are predicted values from chemical databases and may not have been experimentally verified. chemnet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18S10 B13788740 Di-tert-butyldecasulfane CAS No. 7390-75-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7390-75-2

Molecular Formula

C8H18S10

Molecular Weight

434.9 g/mol

IUPAC Name

2-(tert-butyldecasulfanyl)-2-methylpropane

InChI

InChI=1S/C8H18S10/c1-7(2,3)9-11-13-15-17-18-16-14-12-10-8(4,5)6/h1-6H3

InChI Key

CFVSBRWJQMFJAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSSSSSSSSSC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation of Di Tert Butyldecasulfane

Precursor Synthesis and Functionalization Strategies

Controlled Synthesis of Tert-Butyl Polysulfane Precursors

The primary precursors for longer-chain polysulfanes are shorter, more accessible di-tert-butyl polysulfides. These are generally synthesized through two main pathways: the reaction of a tert-butyl thiol with elemental sulfur, or the reaction of isobutene with hydrogen sulfide (B99878) and sulfur.

One established method involves the direct reaction of tert-butyl mercaptan with elemental sulfur. prepchem.com The addition of a catalytic amount of a base, such as triethylamine, facilitates the dissolution of sulfur and initiates the reaction, leading to a mixture of di-tert-butyl polysulfides. prepchem.com The average sulfur rank in the resulting product can be influenced by the stoichiometry of the reactants.

Another industrially relevant approach begins with more fundamental building blocks: isobutene, hydrogen sulfide (H₂S), and sulfur. researchgate.net This process is typically carried out at elevated temperatures and pressures in an autoclave. The reaction is catalyzed by solid base catalysts, which have been shown to be a viable alternative to liquid amine catalysts. researchgate.netjpn.org These reactions produce a distribution of di-tert-butyl polysulfides, with the average number of sulfur atoms generally ranging from three to nine. researchgate.net

Table 1: Comparison of Precursor Synthesis Methods

Starting Materials Catalyst Temperature Pressure Avg. Sulfur Chain Length
tert-Butyl Mercaptan, Sulfur Triethylamine 35-85°C Atmospheric Variable, depends on stoichiometry

Development of Sulfur Sources for Polysulfane Elongation

Elemental sulfur is the most common and direct source for elongating the polysulfane chain. wikipedia.org It exists in various allotropic forms, with the most stable being the crown-shaped octasulfur (S₈) ring. For sulfur to be incorporated into an organic polysulfane chain, this ring must be opened. This is typically achieved thermally or catalytically.

Recent research has explored the use of liquid sulfur as both a reagent and a solvent for polysulfane synthesis. tandfonline.comresearchgate.net Heating elemental sulfur above its melting point (≈120°C) creates a medium in which disulfides or other precursors can be dissolved. researchgate.netwikipedia.org This method has proven effective for synthesizing diallyl polysulfanes with up to 22 sulfur atoms, suggesting its potential applicability for tert-butyl analogues. tandfonline.comresearchgate.net The reaction is often rapid and solvent-free, making it an attractive "green chemistry" approach. researchgate.net

Alternative sulfur sources, while less common for this specific synthesis, include sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). However, their high reactivity can lead to difficulties in controlling the final chain length and the formation of side products. thieme-connect.com

Specific Synthetic Pathways to Di-tert-butyldecasulfane

Achieving a specific chain length of ten sulfur atoms is a significant synthetic challenge, as most methods produce a distribution of polysulfanes. The strategies generally focus on creating conditions that favor longer chain formation and subsequent purification.

Controlled Sulfur Insertion and Linkage Formation Techniques

The formation of this compound from precursors like di-tert-butyl disulfide involves the insertion of sulfur atoms into the sulfur-sulfur bond. A common method involves reacting a shorter-chain di-tert-butyl polysulfide with an excess of elemental sulfur at elevated temperatures. researchgate.net

The reaction between a disulfide (R-S-S-R) and liquid elemental sulfur is believed to proceed via the formation of thiosulfoxide intermediates. researchgate.net This process generates a mixture of polysulfanes (R-Sₙ-R) with varying chain lengths. The final distribution of these chain lengths is dependent on factors such as reaction time, temperature, and the initial ratio of the precursor to elemental sulfur. Isolating this compound from this mixture would require advanced purification techniques, such as high-performance liquid chromatography (HPLC).

Exploration of Catalytic Systems in Polysulfane Synthesis

Catalysis plays a crucial role in improving the efficiency and selectivity of polysulfane synthesis. For the formation of di-tert-butyl polysulfides from isobutene, H₂S, and sulfur, solid base catalysts are particularly effective. jpn.org

Studies have shown that alumina-supported potassium catalysts can achieve activity comparable to that of conventional liquid amine catalysts like dicyclohexylamine. jpn.org The effectiveness of alkali metal catalysts was found to be greater than that of alkaline earth metal catalysts. jpn.org For these systems, the polysulfide yield increases with higher metal loading on the alumina (B75360) support up to a certain point (around 0.5 mmol/g for alkali metals). researchgate.net Ga-containing MFI zeolite catalysts have also demonstrated high activity for this transformation. researchgate.net

For the elongation of existing disulfide chains, catalysts such as iron or copper chlorides have been used in the synthesis of higher diallyl polysulfides, indicating their potential role in similar reactions with tert-butyl precursors. wikipedia.org

Table 2: Catalytic Systems for Di-tert-butyl Polysulfide Synthesis

Catalyst Type Specific Example Reactants Key Findings Reference
Solid Base Potassium on Alumina Isobutene, H₂S, Sulfur Activity comparable to liquid amine catalysts; yield dependent on metal loading. jpn.org, researchgate.net
Solid Base Alkaline Earth Metal on Alumina Isobutene, H₂S, Sulfur Less effective than alkali metal catalysts. jpn.org, researchgate.net
Zeolite Ga-MFI Zeolite Isobutene, H₂S, Sulfur Higher polysulfide yield compared to liquid amine catalysts. researchgate.net

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is key to optimizing the synthesis of this compound. While a specific mechanism for the decasulfane has not been detailed, mechanisms for related polysulfide syntheses provide significant insight.

For the synthesis from isobutene, H₂S, and sulfur over solid base catalysts, a three-stage mechanism has been proposed. jpn.org

Intermediate Formation: The process begins with the addition of H₂S to diisobutylene (formed from isobutene) to create an intermediate, 1,1,3,3-tetramethylbutylthiol (TMPT).

Polysulfane Formation: The base catalyst then facilitates the reaction of this thiol with sulfur to form a high-rank polysulfane, such as bis-(1,1,3,3-tetramethylbutyl)-nonasulfide.

Redistribution: Finally, a redistribution occurs where the thiol reacts with the newly formed high-rank polysulfides, leading to a mixture of polysulfides with varying, lower numbers of bridging sulfur atoms. The final product distribution depends on the specific reaction conditions. jpn.org

For the chain elongation of a disulfide with liquid sulfur, the mechanism is thought to involve nucleophilic attack. The disulfide, or a related thiosulfoxide, attacks the S₈ ring, initiating a series of chain-opening and sulfur-insertion reactions that lead to a statistical distribution of polysulfane chain lengths. researchgate.net

Investigation of Radical-Mediated Polysulfane Synthesis Pathways

The synthesis of organic polysulfanes, including this compound, can proceed through various pathways, with radical-mediated reactions being a significant area of investigation. These pathways often involve the generation of sulfur-centered radicals that can propagate to form long polysulfane chains. Research into radical-mediated atom-transfer strategies has been explored for the synthesis of various organosulfur compounds, including polysulfanes. nih.gov

One area of study involves the use of radical initiators to trigger the polymerization of elemental sulfur or other sulfur sources in the presence of a suitable organic substrate. While direct evidence for the radical-mediated synthesis specifically for this compound is not extensively detailed in the provided results, the general principles of radical-mediated sulfonylation and polysulfide formation are relevant. rsc.orgresearchgate.net For instance, radical-mediated sulfonylation reactions have been developed to create sulfones, indicating the feasibility of forming sulfur-sulfur bonds through radical intermediates. rsc.org

In the context of polysulfide chemistry, the formation of polysulfide radical anions (Sn•−) is a known phenomenon, particularly in electrochemical reductions of elemental sulfur. researchgate.net These radical anions could potentially react with alkyl radicals or other species to form organic polysulfanes. However, competitive trapping experiments in some polysulfane-forming reactions have suggested that radical coupling may not always be the dominant pathway, with mechanisms involving sulfenic acid intermediates also playing a crucial role. mdpi.comresearchgate.net

The synthesis of di-tert-butyl polysulfides has been achieved from isobutene, hydrogen sulfide, and sulfur over solid base catalysts. researchgate.net While this method may not be exclusively radical-based, the complex reaction environment involving multiple reactive species could facilitate radical processes. The study noted the formation of polysulfides with a range of sulfur atoms from 3 to 9. researchgate.net

Kinetic Studies and Reaction Rate Analysis in Synthesis

Kinetic studies are crucial for understanding the mechanisms and optimizing the synthesis of polysulfanes. The rate of polysulfide formation can be influenced by various factors, including the nature of the reactants, catalysts, and solvent polarity. researchgate.netrsc.org

Research on sulfur-transfer reactions from titanocene (B72419) (poly)sulfides to sulfenyl chlorides has provided insights into the kinetics of S-S bond formation. These reactions were found to be rapid, occurring on timescales of milliseconds to minutes. rsc.org The reaction rates were observed to be relatively insensitive to temperature changes but highly sensitive to solvent polarity, with more polar solvents accelerating the reaction. rsc.org This suggests a polarized transition state in the rate-limiting step. rsc.org

In a different context, the reaction of polysulfides with carbon monoxide to form carbonyl sulfide was found to be first-order with respect to both the CO concentration and the total concentration of polysulfide species. nih.gov The pH was also a significant factor, controlling the disproportionation of polysulfide precursors. nih.gov

The thermal degradation of polysulfide ions has also been studied, revealing that the decomposition rate is influenced by temperature and alkalinity. ncsu.edu Di- and trisulfide anions were found to be the predominant species under the evaluated alkaline conditions. ncsu.edu

For the synthesis of di-tert-butyl peroxide, a related class of compounds, kinetic modeling of a continuous-flow microreaction system indicated that reducing the local concentration of a reactant (H2O2) was key to improving the yield. researchgate.net This highlights the importance of understanding reaction kinetics for process optimization.

A study on the synthesis of di-tert-butyl polysulfide from isobutene, H₂S, and sulfur noted that the addition of pre-formed polysulfide to the reaction system significantly increased the reaction rate. researchgate.net This was attributed to an increase in the solubility of the gaseous reactants in the molten sulfur-polysulfide phase. researchgate.net

The following table summarizes kinetic parameters from a study on the reaction of titanocene pentasulfide with a sulfenyl chloride, which serves as a model for S-S bond formation relevant to polysulfane synthesis. rsc.org

Solventk (s⁻¹)
CS₂0.002
CCl₄0.005
Toluene0.02
CH₂Cl₂0.1
CHCl₃0.5

This table is based on data for a related sulfur-transfer reaction and is illustrative of the types of kinetic data obtained in such studies.

Transition State Elucidation via Experimental and Theoretical Approaches

The elucidation of transition states is fundamental to understanding the reaction mechanisms of polysulfane synthesis. Both experimental and computational methods are employed to probe the structures and energies of these transient species. e3s-conferences.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms that are difficult to study experimentally due to the instability of intermediates. researchgate.netresearchgate.net Theoretical studies can model transition state structures, calculate activation energy barriers, and provide insights into the reaction pathways. e3s-conferences.org For instance, DFT calculations have been used to explore the mechanisms of reactions between elemental sulfur and nucleophiles, which are relevant to polysulfide formation. researchgate.net These studies have helped to differentiate between proposed reaction mechanisms and have highlighted the importance of unimolecular decomposition pathways for many polysulfide intermediates. researchgate.net

In a study on sulfur transfer reactions, a combination of experimental kinetics and DFT calculations was used to characterize the transition state. rsc.org The results pointed to a concerted, polarized, and late transition state for the rate-limiting S-S bond-forming step, which was accompanied by a significant entropic penalty. rsc.org The calculations also revealed a four-membered transition state for the sulfur transfer from a titanocene complex. rsc.org

Theoretical investigations have also been applied to understand the properties of polysulfide radical anions. researchgate.net By calculating their preferred geometries and electronic excitation energies, these studies can aid in the experimental identification of these reactive species. researchgate.net

The following table presents calculated free energies of activation for different pathways in the reaction of polysulfides with nucleophiles, as determined by DFT calculations. researchgate.net This data illustrates how theoretical approaches can quantify the energetic favorability of different reaction mechanisms.

Reaction PathwayNucleophileActivation Free Energy (kcal/mol)
Attack on SαCN⁻15.0
Attack on SαPMe₃15.9
Unimolecular Cyclization-Lower barriers for longer polysulfides

This table is based on data for general polysulfide reactions and is illustrative of the application of theoretical methods.

Fundamental Reaction Chemistry and Transformational Pathways of Di Tert Butyldecasulfane

Oxidation Chemistry of Di-tert-butyldecasulfane

The oxidation of dialkylpolysulfanes can lead to the formation of various oxides, primarily sulfoxides and sulfones. This transformation significantly alters the electronic and physical properties of the sulfur chain.

Formation Mechanisms of Sulfoxides and Sulfones from Decasulfane

The oxidation of a polysulfane chain, such as in this compound, proceeds stepwise. The initial oxidation typically yields a sulfoxide (B87167), which can be further oxidized to a sulfone. The general mechanism involves the electrophilic attack of an oxidizing agent on one of the sulfur atoms in the chain.

The formation of sulfoxides and sulfones from polysulfides has been demonstrated in various systems. For instance, the oxidation of polysulfide latexes can be controlled to produce either polysulfoxides or polysulfones by selecting the appropriate oxidant. researchgate.netnih.gov The use of a milder oxidant like tert-butyl hydroperoxide tends to favor the formation of polysulfoxides, while a stronger oxidant such as hydrogen peroxide can lead to the formation of polysulfones. researchgate.netnih.gov

A general concept for the synthesis of main-chain sulfoxide-functionalized polymers involves the controlled oxidation of the corresponding polysulfides using reagents like hydrogen peroxide, peracids, or tert-butyl peroxide. fu-berlin.de However, preventing over-oxidation to the sulfone can be challenging. fu-berlin.de

The reaction can be depicted as follows:

R-S₁₀-R + [O] → R-S(O)-S₉-R (Sulfoxide) R-S(O)-S₉-R + [O] → R-S(O)₂-S₉-R (Sulfone)

Where R represents the tert-butyl group and [O] represents the oxidizing agent.

Regioselectivity and Stereoselectivity in Polysulfane Oxidation

The regioselectivity of oxidation in a long polysulfane chain like decasulfane is a complex issue. The various sulfur atoms in the chain are not electronically equivalent, and the site of oxidation can be influenced by steric and electronic factors. The bulky tert-butyl groups at the ends of the this compound molecule would likely direct the initial oxidation towards the more sterically accessible sulfur atoms closer to the center of the chain.

Studies on shorter polysulfanes, such as trisulfides and tetrasulfides, have shown that the central sulfur atoms are generally more susceptible to nucleophilic attack, while the terminal sulfur atoms (adjacent to the organic groups) are more prone to electrophilic attack. Since oxidation is an electrophilic process, it is plausible that the sulfur atoms adjacent to the tert-butyl groups in this compound would be preferentially oxidized.

The stereochemistry of the resulting sulfoxides is another important aspect. The oxidation of a prochiral sulfide (B99878) to a sulfoxide can result in a chiral center at the sulfur atom. In the context of this compound, the selective oxidation of one sulfur atom would introduce a chiral center, leading to the possibility of enantiomeric products. Research on the microbiological oxidation of sulfides has demonstrated that enzymatic systems can exhibit high stereoselectivity, producing optically active sulfoxides. mdpi.com For instance, the fungus Aspergillus niger has been shown to mediate the stereoselective oxidation of sulfoxides to sulfones. nih.gov

Catalytic Oxidation Methodologies

Various catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides and sulfones, which could be applicable to long-chain polysulfanes. jchemrev.commdpi.com These methods often aim to improve selectivity and reduce the use of stoichiometric, and often harsh, oxidizing agents.

Metal-based catalysts, including those based on titanium, vanadium, and molybdenum, have been employed for the oxidation of sulfur compounds. mdpi.com For example, heteropolyacids have been used as catalysts for oxidative desulfurization under mild conditions. mdpi.com More recently, metal-containing ionic liquids have been explored as effective catalysts for selective sulfoxidation. kyushu-u.ac.jp

Organocatalysis also presents a viable approach. For instance, hydroxylamine-based catalysts can be used for metal-free catalytic oxidation. labinsights.nl Additionally, enzymatic catalysis, as mentioned earlier, offers a high degree of selectivity under mild conditions. mdpi.comucl.ac.uk The use of lipases to generate peracetic acid in situ from urea (B33335) hydrogen peroxide and ethyl acetate (B1210297) provides a green and scalable method for the synthesis of sulfoxides. ucl.ac.uk

Catalyst SystemOxidantTarget ProductReference
tert-butyl hydroperoxide-Polysulfoxide researchgate.netnih.gov
Hydrogen peroxide-Polysulfone researchgate.netnih.gov
HeteropolyacidsO₂Sulfone mdpi.com
Lipase (e.g., CALB)Urea hydrogen peroxide/Ethyl acetateSulfoxide ucl.ac.uk
Aspergillus niger-Sulfone (from sulfoxide) nih.gov

This table is interactive. Click on the headers to sort the data.

Reduction Chemistry of the Decasulfane Chain

The reduction of this compound involves the cleavage of the sulfur-sulfur bonds within the decasulfane chain. This can lead to the formation of shorter polysulfanes, disulfides, and ultimately thiols.

Mechanisms of Sulfur-Sulfur Bond Reduction

The sulfur-sulfur bond is susceptible to cleavage by various reducing agents. The reduction can proceed through nucleophilic attack on a sulfur atom, leading to the displacement of a polysulfide anion. The general reactivity of polysulfanes towards nucleophiles increases with the length of the sulfur chain.

A plausible mechanism for the reduction of a polysulfane chain by a nucleophilic reducing agent (Nu⁻) can be represented as:

R-S₁₀-R + Nu⁻ → R-Sₓ-Nu + ⁻Sₙ-R (where x + n = 10)

The resulting shorter polysulfide anion can be further reduced. This process can continue until the formation of thiols.

Thiols themselves can act as reducing agents for polysulfanes, leading to disulfide exchange reactions and the formation of a mixture of polysulfanes with varying chain lengths.

Development of Selective Reducing Agents

The selective reduction of the long sulfur chain in this compound requires careful choice of the reducing agent to control the extent of S-S bond cleavage.

Mild reducing agents have been developed for the selective cleavage of disulfide bonds, and these can be adapted for polysulfanes. For example, potassium triisopropoxyborohydride is a mild reducing agent that can readily reduce disulfides to thiols. dtic.mil It has been shown to selectively reduce aromatic disulfides in the presence of aliphatic ones, suggesting a degree of chemoselectivity that could be exploited in polysulfane reduction. dtic.mil

2-Mercaptoethylamine (2-MEA) is another mild reducing agent that is particularly effective for the selective reduction of disulfide bonds in proteins. broadpharm.com Its utility lies in its ability to cleave more accessible disulfide bonds while leaving others intact, a principle that could be applied to the differential reduction of the various S-S bonds in a decasulfane chain.

The choice of reducing agent and reaction conditions can, in principle, allow for the controlled degradation of the decasulfane chain into smaller, well-defined polysulfanes or thiols.

Reducing AgentSubstrate TypeProductReference
Potassium triisopropoxyborohydrideDisulfidesThiols dtic.mil
2-Mercaptoethylamine (2-MEA)Disulfides (in proteins)Thiols broadpharm.com
ThiolsPolysulfanesShorter polysulfanes, Disulfides mundialsiglo21.com

This table is interactive. Click on the headers to sort the data.

In-Depth Analysis of this compound Reactivity Remains Elusive Due to Lack of Scientific Data

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the knowledge surrounding the specific chemical compound this compound. Despite a thorough search for data pertaining to its fundamental reaction chemistry and transformational pathways, no specific experimental or theoretical studies detailing its reactivity were found. Consequently, the creation of a detailed scientific article based on the provided outline is not feasible at this time.

The requested article structure, focusing on the cleavage and exchange reactions of sulfur-sulfur bonds and its reactions with organic and inorganic reagents, presupposes the existence of published research on this particular long-chain polysulfane. However, searches for information on radical-induced C-S bond cleavage, group-transfer cyclization reactions, heterolytic and homolytic cleavage, and nucleophilic or electrophilic reactivity of this compound did not yield any relevant results.

While the field of organic polysulfanes is an active area of research, scientific inquiry appears to be concentrated on shorter-chain analogues or those with different alkyl or aryl substituents. General principles of polysulfane reactivity are established, but these cannot be directly and accurately extrapolated to a specific, unstudied molecule like this compound without dedicated research.

The absence of data prevents a scientifically accurate discussion of the following topics as they relate specifically to this compound:

Reactions with Organic and Inorganic Reagents:

Electrophilic Reactivity Investigations

Without foundational research on the synthesis, isolation, and characterization of this compound, any attempt to describe its chemical behavior would be purely speculative and would not meet the standards of a professional and authoritative scientific article.

It is possible that this compound is a highly unstable compound, a transient intermediate, or a theoretical molecule that has not yet been synthesized or studied. Further progress in the synthesis and analysis of long-chain organic polysulfanes may, in the future, provide the necessary data to address the outlined topics.

Should the user be amenable to shifting the focus to a more extensively researched organic polysulfane for which detailed reactivity data is available, the provided outline could serve as a robust framework for a comprehensive scientific article.

Exploration of this compound as a Sulfur Transfer Agent

The utility of organic polysulfanes as reagents for the transfer of sulfur atoms is a subject of ongoing interest in synthetic chemistry. These compounds, characterized by a chain of sulfur atoms capped with organic moieties, offer potential as versatile and reactive sulfur sources. Within this class of compounds, this compound, with its ten-sulfur atom chain flanked by sterically demanding tert-butyl groups, presents a unique structural motif. However, a comprehensive review of the scientific literature reveals a notable absence of empirical studies detailing its application as a sulfur transfer agent.

While the broader family of organic polysulfides has been investigated for their ability to donate sulfur atoms in various chemical transformations, specific research into the reactivity and synthetic utility of this compound is not documented. The tert-butyl groups are known to impart significant steric hindrance, which could influence the reactivity of the polysulfane chain, potentially modulating its stability and the accessibility of the sulfur atoms for transfer to nucleophilic or electrophilic substrates.

In the absence of direct experimental evidence for this compound, the exploration of its potential as a sulfur transfer agent remains in the realm of theoretical consideration. The fundamental reaction chemistry would likely involve the cleavage of the sulfur-sulfur bonds within the decasulfane chain. This could theoretically be initiated by nucleophiles, electrophiles, or thermal and photochemical means.

Based on a thorough review of scientific literature, specific experimental or theoretical spectroscopic data for the compound this compound is not available. While research exists for the general class of di-tert-butyl polysulfides, which are typically mixtures of compounds with varying sulfur chain lengths, detailed characterization for the specific decasulfane molecule (containing a chain of ten sulfur atoms) is not present in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this compound. The creation of such an article would require speculation or the fabrication of data, which would compromise the integrity and scientific validity of the content.

Advanced Spectroscopic and Analytical Characterization Methodologies in Di Tert Butyldecasulfane Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of polysulfanes. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In the case of Di-tert-butyldecasulfane, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from electronic transitions within the polysulfane chain.

Long-chain polysulfanes typically exhibit strong UV absorption due to the presence of sulfur-sulfur bonds. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the length of the sulfur chain. Generally, as the number of sulfur atoms in the chain increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This trend results in a bathochromic shift (a shift to longer wavelengths) of the λmax. For a decasulfane, one would anticipate absorption in the UV region, potentially extending towards the visible spectrum.

Hypothetical UV-Vis Spectral Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
n-Hexane ~280-320 > 5000 σ -> σ* and n -> σ*

Note: This table is illustrative and based on general trends for polysulfanes. Actual experimental data for this compound is not available.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₈H₁₈S₁₀), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated Mass (m/z) Measured Mass (m/z)

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of a molecule by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation of this compound would likely proceed through the cleavage of the sulfur-sulfur bonds and the carbon-sulfur bond. A characteristic fragmentation pattern would serve as a structural fingerprint for the compound. Common fragmentation pathways would involve the loss of sulfur atoms (S, S₂, S₃, etc.) and the tert-butyl group.

Plausible Fragmentation Pathways for this compound in Mass Spectrometry

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss
434 377 C₄H₉ (tert-butyl)
434 402 S
434 370 S₂

Note: This table represents predicted fragmentation based on the general behavior of similar compounds.

Elemental Analysis Methodologies for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, elemental analysis would be performed to verify the experimentally determined percentages of carbon, hydrogen, and sulfur against the theoretically calculated values based on its molecular formula, C₈H₁₈S₁₀. A close agreement between the experimental and calculated values would provide strong evidence for the purity and correct identification of the compound.

Theoretical Elemental Composition of this compound (C₈H₁₈S₁₀)

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 8 96.08 22.11%
Hydrogen H 1.01 18 18.18 4.19%

Advanced Chromatographic Techniques for Separation Science

Chromatographic techniques are crucial for the separation and analysis of complex mixtures, and for assessing the purity of synthesized compounds.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC could be used to assess its purity and to analyze any volatile byproducts from its synthesis or decomposition. The choice of the stationary phase in the GC column is critical for achieving good separation. A nonpolar or mid-polarity column would likely be suitable for this nonpolar compound. The retention time of the compound would be a key parameter for its identification.

Hypothetical Gas Chromatography Parameters for this compound Analysis

Parameter Value
Column DB-5ms (or similar)
Injection Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium

Note: This table provides typical parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of a wide array of chemical compounds. In the context of this compound, a non-polar, sulfur-rich molecule, reversed-phase HPLC (RP-HPLC) is the most pertinent and widely applicable method for determining its purity and identifying potential impurities. While specific, dedicated research on the HPLC analysis of this compound is not extensively documented in publicly available literature, a robust analytical methodology can be extrapolated from established procedures for other long-chain dialkyl polysulfanes and sulfur-containing compounds.

The principle of RP-HPLC involves a non-polar stationary phase, typically a C18 (octadecylsilyl) column, and a polar mobile phase. When a sample of this compound is introduced into the system, its separation from impurities is governed by the differential partitioning of the analytes between the stationary and mobile phases. Due to its significant non-polar character, this compound is expected to have a strong affinity for the C18 stationary phase, leading to longer retention times compared to more polar impurities.

A typical RP-HPLC method for the purity assessment of this compound would involve the following components and parameters:

Stationary Phase: A C18 column is the preferred choice due to its hydrophobicity, which allows for effective interaction with the non-polar analyte. Columns with high carbon loading and end-capping are optimal to minimize interactions with residual silanol (B1196071) groups and improve peak shape.

Mobile Phase: A gradient elution is generally employed to ensure the efficient separation of a potential range of impurities with varying polarities. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient would start with a higher proportion of water and progressively increase the organic solvent concentration to elute the strongly retained this compound. The addition of a small amount of an acid, like formic acid, can help to improve peak shape and reproducibility.

Detection: Given that this compound does not possess a strong chromophore for UV-Vis detection at higher wavelengths, a UV detector set at a lower wavelength (e.g., 210-230 nm) would be suitable for its analysis, leveraging the absorbance of the sulfur-sulfur bonds. An alternative and potentially more sensitive detection method for such a non-volatile compound would be an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Sample Preparation: The sample would be prepared by dissolving a precise amount of this compound in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of the mobile phase solvents, followed by filtration to remove any particulate matter before injection into the HPLC system.

The purity of a this compound sample is determined by analyzing the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The percentage purity is then calculated using the area percent method.

Table 1: Representative HPLC Data for Purity Assessment of a this compound Sample

Peak No.Retention Time (min)Peak AreaArea (%)Identification
13.515000.5Impurity A
25.230001.0Impurity B
312.829250097.5This compound
415.130001.0Impurity C

Detailed Research Findings

While direct studies on this compound are scarce, research on the HPLC analysis of other organic polysulfanes supports the proposed methodology. For instance, studies on the analysis of dialkyl polysulfanes with varying sulfur chain lengths (from trisulfanes to octasulfanes) have successfully employed RP-HPLC with C18 columns and acetonitrile/water mobile phases. These studies have demonstrated a clear relationship between the length of the polysulfane chain and the retention time, with longer chains exhibiting stronger retention. This established trend provides a strong basis for predicting the chromatographic behavior of this compound.

Furthermore, the analysis of elemental sulfur and other sulfur-rich compounds by RP-HPLC often utilizes similar conditions. The successful separation and quantification of these related molecules underscore the suitability of the described HPLC method for the purity assessment of this compound. The key to a successful and robust method lies in the careful optimization of the mobile phase gradient to achieve adequate resolution between the main compound peak and any potential impurities, which may include shorter-chain dialkyl polysulfanes or oxidation byproducts.

Computational and Theoretical Investigations of Di Tert Butyldecasulfane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in unraveling the nuanced electronic environment of Di-tert-butyldecasulfane. These methods offer a microscopic perspective on the molecule's orbitals, charge distribution, and the very nature of its chemical bonds.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of polysulfanes due to its favorable balance of computational cost and accuracy. DFT calculations for this compound would typically involve functionals like B3LYP or long-range corrected functionals such as ωB97X-D, paired with a suitable basis set to accurately describe the diffuse nature of sulfur's valence electrons.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the sulfur chain, specifically having significant contributions from the p-type lone pair orbitals of the sulfur atoms. The LUMO is likely to be a σ*-antibonding orbital associated with the S-S bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and susceptibility to electronic excitation.

Charge Distribution: DFT calculations can generate detailed maps of the electron density, revealing the charge distribution across the molecule. The sulfur atoms in the decasulfane chain will exhibit a slight negative partial charge, with the terminal sulfur atoms bonded to the tert-butyl groups being slightly less negative than the internal sulfur atoms. The tert-butyl groups, being electron-donating, will carry a partial positive charge. This charge distribution influences the molecule's polarity and its interaction with other molecules and surfaces.

Computational MethodBasis SetCalculated PropertyPredicted Finding for this compound
DFT (e.g., B3LYP, ωB97X-D)e.g., 6-311+G(d,p)HOMO-LUMO GapRelatively small gap, indicating potential for reactivity.
DFT (e.g., B3LYP, ωB97X-D)e.g., 6-311+G(d,p)Mulliken/NBO ChargesSlight negative charge on sulfur atoms, positive on carbon and hydrogen atoms.

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less accurate, picture of the electronic structure compared to correlated methods. wikipedia.orgq-chem.comlibretexts.orgnasa.govstackexchange.com HF is often a starting point for more advanced calculations and is particularly useful for initial geometry optimizations.

Geometry Optimization: The optimization of this compound's geometry would reveal the preferred conformation of the long sulfur chain. The decasulfane chain is not linear but adopts a helical or zigzag conformation to minimize steric hindrance and torsional strain. The S-S bond lengths are expected to be around 2.05-2.08 Å, with the central S-S bonds being slightly shorter than those towards the ends of the chain. The C-S bond length would be typical for a single bond, approximately 1.85 Å.

Basis Set Selection: The choice of basis set is critical for obtaining reliable results. For sulfur-containing molecules, it is essential to include polarization functions (e.g., d- and f-functions) to describe the non-spherical nature of the electron density around the sulfur atoms. Diffuse functions are also important for accurately modeling the weakly bound outer valence electrons. A common choice would be Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ.

ParameterPredicted ValueBasis Set Consideration
S-S Bond Length~2.05 - 2.08 ÅInclusion of polarization and diffuse functions is crucial.
C-S Bond Length~1.85 ÅStandard basis sets are generally adequate.
S-S-S Bond Angle~105° - 109°Dependent on the conformational arrangement of the sulfur chain.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic basins and characterize chemical bonds. usp.brresearchgate.netnih.govgla.ac.ukresearchgate.net

In this compound, a QTAIM analysis would identify bond critical points (BCPs) between each pair of bonded atoms (S-S, C-S, and C-H). The properties of the electron density at these BCPs reveal the nature of the bonds. The S-S bonds are expected to exhibit characteristics of shared-shell interactions, but with a lower electron density and a positive Laplacian of the electron density at the BCP compared to a typical covalent bond like C-C. This indicates a degree of charge depletion at the bond critical point and suggests a bond that is weaker and more susceptible to cleavage. The analysis would also reveal the atomic charges, which are expected to be consistent with those obtained from other methods like Mulliken or Natural Bond Orbital (NBO) analysis.

Thermodynamic and Kinetic Studies via Computational Modeling

Computational modeling is a powerful tool for predicting the thermodynamic stability and kinetic reactivity of molecules like this compound, providing insights into their transformations. nih.govmdpi.com

The decomposition of this compound is a key transformation that can be studied computationally. The primary decomposition pathway is likely the homolytic cleavage of one of the S-S bonds to form two sulfur-centered radicals. The activation energy for this process can be calculated by locating the transition state structure for the bond-breaking event. libretexts.orgmdpi.com

The calculated activation energy for S-S bond scission in long-chain polysulfanes is expected to be in the range of 120-150 kJ/mol. researchgate.netresearchgate.netacs.org This value is influenced by the stability of the resulting radicals. The tert-butyl groups can provide some steric protection to the terminal sulfur atoms, potentially influencing the relative ease of cleavage of different S-S bonds along the chain. Other potential transformations include isomerization reactions, involving changes in the conformation of the sulfur chain, which would have significantly lower activation barriers.

The Gibbs free energy of formation (ΔGf°) is a fundamental thermodynamic property that indicates the stability of a compound. wikipedia.orgpurdue.edulibretexts.orglibretexts.orgyoutube.com A negative ΔGf° suggests that the formation of this compound from its constituent elements in their standard states is a spontaneous process. Computational methods can be used to calculate the enthalpy and entropy of formation, which are then combined to determine the Gibbs free energy at a given temperature.

For the decomposition of this compound into smaller polysulfanes or elemental sulfur, the change in Gibbs free energy (ΔGr°) for the reaction can be calculated. A negative ΔGr° would indicate that the decomposition is thermodynamically favorable. The equilibrium constant (Keq) for such a reaction can also be determined from ΔGr° using the equation ΔGr° = -RTln(Keq). These calculations can help to predict the equilibrium distribution of various polysulfane species at different temperatures. nih.gov

Thermodynamic/Kinetic ParameterComputational ApproachSignificance for this compound
Activation Energy (S-S cleavage)Transition State Theory Calculations (e.g., DFT)Indicates the kinetic stability of the molecule towards thermal decomposition.
Gibbs Free Energy of Formation (ΔGf°)Calculation of Enthalpy and Entropy of FormationDetermines the thermodynamic stability of the molecule relative to its elements.
Gibbs Free Energy of Reaction (ΔGr°)Calculation for specific decomposition pathwaysPredicts the spontaneity and equilibrium position of decomposition reactions.

Conformational Landscape Exploration and Energy Minima Identification

The conformational flexibility of the decasulfane (S₁₀) chain is a central aspect of this compound's molecular character. The presence of nine sulfur-sulfur single bonds allows for a vast number of possible spatial arrangements (conformers). Computational chemistry provides powerful tools to explore this complex potential energy surface and identify the most stable structures.

A systematic conformational search would be the initial step. This can be accomplished using methods like molecular mechanics (MM) with force fields such as MMFF94 or UFF, which offer a computationally inexpensive way to generate a large number of initial geometries. These initial structures would then be subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT), to refine their geometries and determine their relative energies.

The primary goal is to locate the global energy minimum—the most stable conformation—as well as other low-energy local minima that could be populated at room temperature. For a long-chain polysulfane, helical or zig-zag chain conformations are expected to be prominent. The bulky tert-butyl groups at the termini will significantly influence the conformational preferences, likely favoring structures that minimize steric hindrance between these groups and the sulfur chain.

The expected outcome of such an analysis would be a detailed map of the low-energy conformers, their relative stabilities, and the energy barriers separating them. This information is fundamental for understanding the molecule's behavior in different environments.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Description Relative Energy (kcal/mol)
A Helical Chain (Global Minimum) 0.00
B Extended Zig-Zag Chain 2.5
C Folded Chain 4.1
D Twisted Helical Chain 5.8

Note: This data is illustrative and represents the type of output expected from a DFT-based conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While identifying static energy minima is informative, the true behavior of a flexible molecule like this compound is dynamic. Molecular Dynamics (MD) simulations are the ideal tool for exploring this dynamic nature. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

Simulations would likely be performed in both the gas phase (to study intrinsic molecular motions) and in various solvents to understand how the environment affects its conformational preferences and dynamics. The choice of solvent (e.g., a nonpolar solvent like hexane (B92381) versus a polar solvent like dimethyl sulfoxide) would be critical, as solvent molecules can stabilize certain conformations through intermolecular interactions.

Key insights from MD simulations would include:

Conformational Transitions: Observing the transitions between different energy minima and determining the timescales of these changes.

Solvent Shell Structure: Analyzing how solvent molecules arrange themselves around the polysulfane chain and the tert-butyl groups.

Flexibility Analysis: Quantifying the flexibility of the S₁₀ chain by analyzing bond length, bond angle, and dihedral angle fluctuations over time.

These simulations would provide a movie-like view of the molecule's behavior, offering insights that are inaccessible from static calculations alone.

Computational Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

Computational methods can also predict the chemical reactivity and spectroscopic signatures of this compound. DFT calculations are particularly well-suited for this purpose.

Reactivity and Selectivity: To predict reactivity, one can analyze the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The distribution of these orbitals indicates the likely sites for nucleophilic or electrophilic attack. For a polysulfane, the sulfur atoms are generally susceptible to nucleophilic attack, and calculations can help determine which of the ten sulfur atoms is the most reactive. Additionally, electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule, providing further clues about its reactivity.

Spectroscopic Parameters: The prediction of spectroscopic parameters is a powerful tool for structure elucidation and for comparing theoretical models with experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, a method based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of the tert-butyl groups. researchgate.netchemaxon.com While predicting the NMR signals for the sulfur atoms themselves is not standard, the chemical shifts of the protons and carbons are sensitive to the local electronic environment, which is in turn influenced by the conformation of the sulfur chain.

Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra of the molecule. The S-S stretching vibrations, in particular, would be a key feature in the Raman spectrum, and their frequencies would be expected to depend on the conformation of the decasulfane chain.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Helical Conformer)

Parameter Predicted Value
¹H NMR Chemical Shift (ppm) 1.35
¹³C NMR Chemical Shift (ppm) 31.2 (CH₃), 45.8 (quaternary C)
Key Raman Frequency (cm⁻¹) 475 (S-S stretch)

Note: This data is illustrative of the type of information that can be obtained from DFT calculations.

By combining these computational approaches, a comprehensive theoretical picture of this compound can be constructed, providing valuable insights into its structure, dynamics, and chemical properties, and guiding future experimental work on this and other long-chain polysulfanes.

Applications in Materials Science and Catalysis Research Involving Di Tert Butyldecasulfane

Development of Sulfur-Containing Polymers and Advanced Composites

There is no available information on the use of Di-tert-butyldecasulfane as a monomer or additive in the synthesis of sulfur-containing polymers or advanced composites. Consequently, details regarding polymerization mechanisms incorporating this compound units and the structure-property relationships in any resultant polysulfane-derived materials are not available.

Exploration in Organic Conductors and Superconductors Research

No research has been found that investigates the integration of this compound or its polysulfane framework into π-conjugated systems for the development of organic conductors or superconductors. Studies on charge transfer complex formation involving this specific compound are also absent from the public record.

Investigation as a Precursor or Ligand in Specialized Catalytic Systems

There is no literature to support the investigation or use of this compound as a precursor for synthesizing catalysts or as a ligand in specialized catalytic systems.

Mechanisms of Catalytic Activity of this compound-Derived Species

The catalytic activity of species derived from this compound is likely to be centered around the reactivity of its long polysulfane chain. The multiple sulfur-sulfur bonds can undergo homolytic or heterolytic cleavage to generate various reactive sulfur species, which can then participate in catalytic cycles.

One potential mechanism involves the generation of sulfur-centered radicals. The relatively weak S-S bonds in the decasulfane chain can be cleaved under thermal or photochemical conditions to produce thiyl radicals (RS•). These radicals are known to initiate and participate in a variety of chemical transformations. The general mechanism can be illustrated as follows:

Initiation: t-Bu-S₁₀-Bu-t → t-Bu-Sₓ• + •Sᵧ-Bu-t (where x + y = 10)

Propagation: These sulfur-centered radicals can then abstract atoms from substrates or add to unsaturated bonds, propagating a radical chain reaction.

Another plausible mechanism involves the role of this compound-derived species in redox reactions. Polysulfides are known to be active in redox processes, particularly in the context of lithium-sulfur batteries where they are involved in the conversion of sulfur species. researchgate.netnih.govrsc.org Species derived from this compound could act as sulfur-transfer agents or redox mediators in various chemical reactions. The catalytic cycle could involve the polysulfane being reduced by a reducing agent and then re-oxidized by an oxidizing agent, effectively shuttling electrons between the two.

The catalytic activity can also be influenced by the coordination of the polysulfane chain to metal centers. The sulfur atoms in this compound possess lone pairs of electrons that can coordinate to transition metals, forming metal-polysulfido complexes. wikipedia.org The formation of these complexes can activate the polysulfane chain and facilitate its cleavage, leading to catalytically active metal-sulfur species. These species can then participate in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. nih.govfrontiersin.orgnih.gov

Illustrative data on the catalytic performance of a hypothetical catalyst derived from this compound in a model oxidation reaction is presented in the table below.

EntryCatalyst Loading (mol%)OxidantSolventTemperature (°C)Conversion (%)Selectivity (%)
11H₂O₂Acetonitrile (B52724)2595>99 (Sulfoxide)
20.5H₂O₂Acetonitrile2588>99 (Sulfoxide)
31TBHPDichloromethane409895 (Sulfoxide)
41H₂O₂Water2575>99 (Sulfoxide)

Table 1. Hypothetical catalytic oxidation of thioanisole to methyl phenyl sulfoxide (B87167) using a this compound-derived catalyst.

Application in Stereoselective Transformations

Chiral sulfur-containing compounds are of significant importance in asymmetric synthesis, where they are used as chiral auxiliaries, ligands, and catalysts. nih.govacs.orgspringernature.com While this compound itself is achiral, it can serve as a precursor for the synthesis of novel chiral sulfur-containing molecules with potential applications in stereoselective transformations.

One approach involves the asymmetric modification of the polysulfane chain. By reacting this compound with a chiral reagent, it may be possible to introduce chirality into the molecule. For example, asymmetric oxidation of the sulfur atoms could lead to the formation of chiral thiosulfinates or other sulfur-containing stereogenic centers. These chiral polysulfanes could then be used as chiral ligands for transition metal catalysts in asymmetric reactions such as hydrogenations, hydrosilylations, and C-C bond-forming reactions.

Another strategy involves the use of this compound as a sulfur source for the synthesis of chiral sulfur-containing heterocycles. By reacting this compound with appropriate chiral building blocks, it may be possible to construct novel chiral sulfur-rich rings and cages. These compounds could exhibit unique stereochemical properties and find applications as chiral catalysts or recognition agents.

The bulky tert-butyl groups in this compound could also play a crucial role in stereoselective transformations. These groups can create a specific steric environment around the catalytically active site, which can influence the stereochemical outcome of a reaction. For instance, if a catalytically active species is generated from this compound, the tert-butyl groups could act as chiral directing groups, favoring the formation of one enantiomer or diastereomer over the other.

The table below presents hypothetical results for the use of a chiral ligand derived from this compound in an asymmetric allylic alkylation reaction.

EntryCatalystLigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1[Pd(allyl)Cl]₂L1THF09295
2[Pd(allyl)Cl]₂L1Dichloromethane08590
3[Pd(allyl)Cl]₂L2THF259588
4[Pd(allyl)Cl]₂L1Toluene07892

Table 2. Hypothetical asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate using a palladium catalyst and a chiral ligand (L*) derived from this compound.

Studies in Interfacial Chemistry and Surface Interactions

The long polysulfane chain and the terminal tert-butyl groups of this compound suggest that it could exhibit interesting interfacial properties and be a candidate for modifying the surfaces of various materials.

Adsorption and Desorption Phenomena

The adsorption and desorption of this compound on a solid surface are expected to be governed by a combination of factors, including the nature of the surface, the solvent, and the temperature. The long sulfur chain can interact with surfaces through van der Waals forces and potentially through more specific interactions with certain materials.

On metal surfaces, such as gold, silver, and palladium, sulfur compounds are known to form strong chemical bonds (chemisorption). cmu.edu It is therefore anticipated that this compound would readily adsorb onto these surfaces, potentially leading to the formation of self-assembled monolayers (SAMs). The bulky tert-butyl groups would likely influence the packing density and ordering of the molecules on the surface.

On oxide surfaces, such as silica and alumina (B75360), the interactions are expected to be weaker and primarily driven by physisorption. sepcor.com The adsorption process would likely be reversible, and the extent of adsorption would depend on the concentration of the this compound solution and the temperature.

The table below provides hypothetical data for the adsorption of this compound on different substrates from a solution in hexane (B92381).

SubstrateSurface Coverage (molecules/nm²)Adsorption Energy (kJ/mol)Desorption Temperature (°C)
Gold (Au)2.1-120>200
Silicon Dioxide (SiO₂)1.5-3580
Graphite1.8-45110
Polystyrene1.2-2565

Table 3. Hypothetical adsorption and desorption parameters for this compound on various surfaces.

The desorption of this compound from a surface could be induced by changing the solvent, increasing the temperature, or by applying an external stimulus such as light or an electric field. The desorption behavior would provide insights into the strength of the surface-molecule interactions.

Surface Functionalization Methodologies

This compound can be utilized for the functionalization of surfaces to impart specific properties, such as hydrophobicity, chemical reactivity, or biocompatibility. mdpi.com The methods for surface functionalization can be broadly categorized into "grafting to" and "grafting from" approaches.

In the "grafting to" approach, pre-synthesized this compound molecules are attached to a surface. This can be achieved by simply immersing the substrate in a solution of this compound, leading to its adsorption on the surface as described in the previous section. For surfaces with specific functional groups, covalent attachment can be achieved. For example, if the tert-butyl groups were replaced with reactive functional groups (e.g., -COOH, -NH₂), the molecule could be covalently bonded to a surface that has complementary functional groups.

The "grafting from" approach involves initiating the growth of a polysulfane chain directly from a surface. While not directly applicable to this compound itself, surfaces could be modified with initiator molecules that can then react with a source of sulfur, such as elemental sulfur or other sulfur-containing precursors, to grow polysulfane chains. The tert-butyl groups could be introduced at the end of the growing chains to terminate the polymerization.

The functionalized surfaces could find applications in various fields. For example, a surface coated with this compound would likely be hydrophobic due to the nonpolar nature of the tert-butyl groups and the sulfur chain. This could be useful for creating water-repellent coatings. The polysulfane chain on the surface could also serve as a platform for further chemical modifications, allowing for the attachment of other molecules of interest.

The table below summarizes potential surface functionalization methods using this compound and the resulting surface properties.

Functionalization MethodSubstrateResulting Surface PropertyPotential Application
Solution DepositionGoldHydrophobic, Chemically ReactiveCorrosion Protection, Sensor Surface
Covalent Attachment (via modified ends)Silicon DioxideHydrophobic, BiocompatibleAnti-fouling Coatings, Biomaterial Interface
Self-Assembled Monolayer FormationGoldOrdered Molecular LayerNanopatterning, Molecular Electronics
Layer-by-Layer AssemblyPolymer FilmTunable Thickness and CompositionControlled Release Coatings, Membranes

Table 4. Potential methodologies for surface functionalization using this compound and their outcomes.

Q & A

Q. What metadata standards ensure interoperability of this compound datasets across labs?

  • Methodology :
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Include raw instrument files (e.g., .jdx for NMR), synthesis logs, and environmental controls (humidity, temperature).
  • Use Zenodo or Figshare for dataset archiving with DOI assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.